molecular formula C11H26N6 B13784211 3,6,9,12-Tetraazapentadecane-15-nitrile, 1-amino- CAS No. 68310-65-6

3,6,9,12-Tetraazapentadecane-15-nitrile, 1-amino-

Cat. No.: B13784211
CAS No.: 68310-65-6
M. Wt: 242.37 g/mol
InChI Key: MRXUUSCOXDLUQQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-Amino-4,7,10,13-tetraazapentadecanenitrile typically involves multi-step organic reactions. One common method involves the reaction of a precursor compound with a nitrile group and subsequent introduction of amino groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of 15-Amino-4,7,10,13-tetraazapentadecanenitrile may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing catalysts to accelerate the reaction rates. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

15-Amino-4,7,10,13-tetraazapentadecanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction may produce primary amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile involved .

Scientific Research Applications

15-Amino-4,7,10,13-tetraazapentadecanenitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 15-Amino-4,7,10,13-tetraazapentadecanenitrile involves its interaction with specific molecular targets and pathways. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to a range of biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,6,9,12-Tetraazapentadecane-15-nitrile
  • 14-Cyano-3,6,9,12-tetraazatetradecan-1-amine
  • 4,7,10,13-Tetraazapentadecanenitrile

Uniqueness

15-Amino-4,7,10,13-tetraazapentadecanenitrile is unique due to its specific arrangement of amino and nitrile groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .

Properties

CAS No.

68310-65-6

Molecular Formula

C11H26N6

Molecular Weight

242.37 g/mol

IUPAC Name

3-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]propanenitrile

InChI

InChI=1S/C11H26N6/c12-2-1-4-14-6-8-16-10-11-17-9-7-15-5-3-13/h14-17H,1,3-11,13H2

InChI Key

MRXUUSCOXDLUQQ-UHFFFAOYSA-N

Canonical SMILES

C(CNCCNCCNCCNCCN)C#N

Origin of Product

United States

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